4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE
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Description
4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE is a useful research compound. Its molecular formula is C25H19FN2OS and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications
Catalyst-Free Synthesis
A study by Brahmachari and Nayek (2017) introduced a catalyst-free, efficient method for synthesizing a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method highlights mild reaction conditions, excellent yields, and eco-friendliness, suggesting potential pharmaceutical interest in these compounds ACS Omega.
Antitubercular and Antimicrobial Activity
Kamdar et al. (2011) synthesized novel derivatives of 4H-chromeno[2,3-d]pyrimidine and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv and antimicrobial activity against several bacterial and fungal strains. Some derivatives exhibited pronounced activities, suggesting their potential as antimicrobial agents Medicinal Chemistry Research.
Larvicidal Activity
Gorle et al. (2016) prepared derivatives of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine and tested their larvicidal activity. Some compounds showed significant activity, indicating potential use in controlling larval populations Journal of Heterocyclic Chemistry.
Synthesis of Pyrido[2,3-d]pyrimidines
Popova et al. (2017) explored the synthesis of pyrido[2,3-d]pyrimidine derivatives from trifluoroacetyl-substituted 4H-chromenes and 6-amino-1,3-dimethyluracil, leading to compounds with potential for further biological activity studies Russian Journal of Organic Chemistry.
Antitumor Activities
Okasha et al. (2017) synthesized novel 4H-benzo[h]chromenes and 7H-benzo[h]chromeno[2,3-d]pyrimidines, examining their antiproliferative activity against several cancer cell lines. Some compounds demonstrated remarkable inhibitory effects, highlighting the impact of structural modifications on antitumor activity Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPLHFVORVBDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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